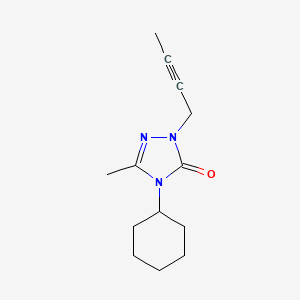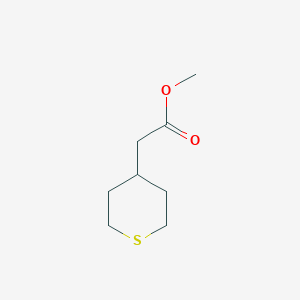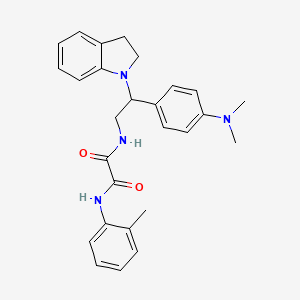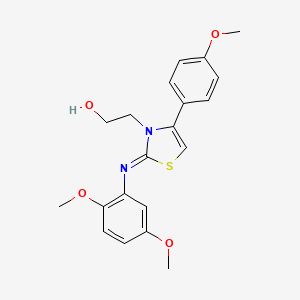
1-(but-2-yn-1-yl)-4-cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(but-2-yn-1-yl)-4-cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one" is a derivative of the 1,2,4-triazole class, which is known for its wide range of biological activities, including antioxidant, anticancer, antibacterial, and antiviral properties. The 1,2,4-triazole nucleus is a common motif in medicinal chemistry due to its resemblance to the peptide linkage and its ability to mimic various biological substrates .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the reaction of various amino-triazole precursors with different aldehydes or ketones. For instance, a study describes the synthesis of 3-alkyl(aryl)-4-[4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one compounds by reacting 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 4-(4-methylbenzoxy)benzaldehyde . Although the specific synthesis of "1-(but-2-yn-1-yl)-4-cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one" is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, involving the reaction of an appropriate amino-triazole precursor with a but-2-yn-1-yl-containing aldehyde or ketone.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT). For example, one study used X-ray diffraction, NMR, and DFT to characterize the structure of a triazole compound, providing insights into its molecular geometry and electronic properties . These techniques could be applied to analyze the molecular structure of "1-(but-2-yn-1-yl)-4-cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one" to understand its conformation and potential interactions with biological targets.
Chemical Reactions Analysis
1,2,4-Triazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The triazole ring can act as a ligand in coordination chemistry, and the substituents on the triazole can undergo further chemical transformations. For instance, the triazole derivatives synthesized in one study were evaluated for their inhibitory activity against the enzyme CYP26A1, demonstrating the potential for these compounds to interact with biological macromolecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives, such as lipophilicity, pKa values, and antioxidant activities, can be determined through various analytical methods. One study reported the potentiometric titration of synthesized triazole compounds in non-aqueous solvents to determine their pKa values and investigated their lipophilicity using HPLC . Another study performed theoretical calculations to predict the thermodynamic properties and non-linear optical properties of a triazole compound, which are important for understanding its behavior in different environments and potential applications in material science .
Future Directions
The future research directions for this compound would likely depend on its intended use. If it shows promising biological activity, it could be further optimized and studied in preclinical and clinical trials. Alternatively, if it’s a useful synthetic intermediate, research could focus on developing more efficient synthetic routes or exploring its use in the synthesis of other complex molecules .
properties
IUPAC Name |
2-but-2-ynyl-4-cyclohexyl-5-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-3-4-10-15-13(17)16(11(2)14-15)12-8-6-5-7-9-12/h12H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDHWZFULONGAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C(=O)N(C(=N1)C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(but-2-yn-1-yl)-4-cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B3005171.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B3005174.png)
![4-butoxy-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3005178.png)

![6-acetyl-2-(cinnamylthio)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3005181.png)
![(Z)-2-Cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B3005182.png)


![2-(2-fluorophenoxy)-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)acetamide](/img/structure/B3005186.png)


